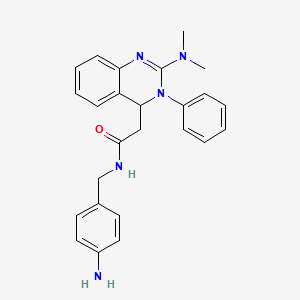
N-(4-aminobenzyl)-2-(2-(dimethylamino)-3-phenyl-3,4-dihydroquinazolin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of KYS-05056 involves the reaction of N-substituted formamides with chlorophosphate compounds and tertiary amine bases. This method produces the corresponding isocyanides in high yields
Chemical Reactions Analysis
KYS-05056 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
KYS-05056 has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in various chemical reactions and studies.
Biology: It is used to study the inhibition of T-type calcium channels, which are involved in various physiological processes.
Medicine: It has potential therapeutic applications in the treatment of diseases related to calcium channel dysfunction, such as epilepsy and chronic pain.
Industry: It is used in the development of new pharmaceuticals and chemical products .
Mechanism of Action
KYS-05056 exerts its effects by inhibiting the T-type calcium channel Cav3.1 alpha1G. This inhibition reduces the influx of calcium ions into cells, which can modulate various cellular processes. The molecular targets and pathways involved include the voltage-gated calcium channel alpha Cav3.1 (CACNA1G) .
Comparison with Similar Compounds
KYS-05056 is unique in its specific inhibition of the Cav3.1 alpha1G channel. Similar compounds include:
N-(4-aminobenzyl)-2-(2-…): Another compound with similar inhibitory effects on T-type calcium channels.
CHEMBL459245: A compound with similar chemical structure and biological activity.
SCHEMBL14417338: Another compound with similar properties and applications .
KYS-05056 stands out due to its high specificity and potency in inhibiting the Cav3.1 alpha1G channel, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C25H27N5O |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[(4-aminophenyl)methyl]-2-[2-(dimethylamino)-3-phenyl-4H-quinazolin-4-yl]acetamide |
InChI |
InChI=1S/C25H27N5O/c1-29(2)25-28-22-11-7-6-10-21(22)23(30(25)20-8-4-3-5-9-20)16-24(31)27-17-18-12-14-19(26)15-13-18/h3-15,23H,16-17,26H2,1-2H3,(H,27,31) |
InChI Key |
ADQNFSXMHBVQJA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(N1C3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


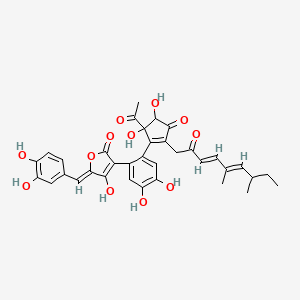
![(1S,2R,6S,14R,15R,16R)-3-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-3-azahexacyclo[13.2.2.1^{2,8}.0^{1,6}.0^{6,14}.0^{7,12}]icosa-7(12),8,10-triene-16-carboxamide](/img/structure/B10849997.png)
![N-[4-(4-Fluoro-benzenesulfonylamino)-benzyl]-2-(3-phenyl-2-piperidin-1-yl-3,4-dihydro-quinazolin-4-yl)-acetamide](/img/structure/B10850005.png)
![2-[2-(dimethylamino)-3-phenyl-4H-quinazolin-4-yl]-N-[[4-[(4-methylphenyl)sulfonylamino]phenyl]methyl]acetamide](/img/structure/B10850014.png)
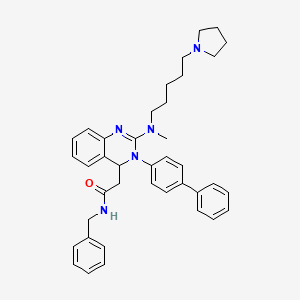
![(2S)-N-[(1S)-1-(4-aminocyclohexyl)-3-(methylamino)-2,3-dioxopropyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B10850034.png)
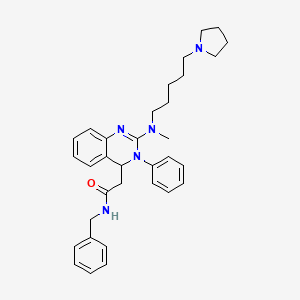
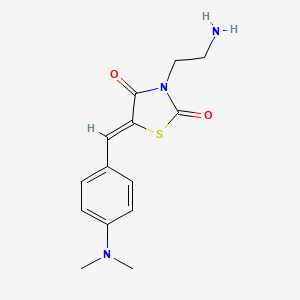
![2-[2-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine](/img/structure/B10850050.png)
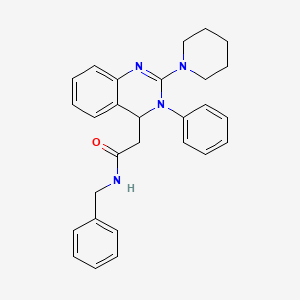
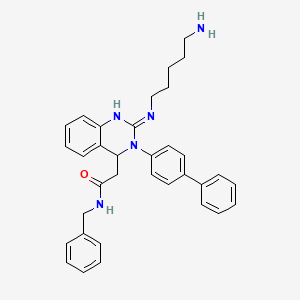
![9-Methyl-2-phenyl-5,9-dihydro-[1,2,4]triazolo[5,1-a][2,7]naphthyridine-6-carboxylic acid methyl ester](/img/structure/B10850076.png)
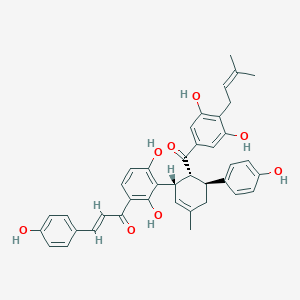
![(1S,5R,13S,17R)-17-[cyclopropylmethyl(methyl)amino]-8-hydroxy-6,16-dioxapentacyclo[9.5.2.01,13.05,13.07,12]octadeca-7,9,11-trien-4-one](/img/structure/B10850080.png)
